molecular formula C23H30O6 B12693631 16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate CAS No. 74220-43-2

16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate

Cat. No.: B12693631
CAS No.: 74220-43-2
M. Wt: 402.5 g/mol
InChI Key: MHKSVJLDCGZOIC-ZPDKUKPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. This compound is a derivative of pregna-4,9(11)-diene-3,20-dione, modified to enhance its pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at the 16alpha, 17, and 21 positions.

    Acetylation: Acetylation of the hydroxyl group at the 21 position to form the acetate ester.

    Diene Formation: Formation of the diene system at the 4,9(11) positions.

The reaction conditions often involve the use of strong oxidizing agents, protecting groups, and specific catalysts to achieve the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route with optimization for cost, yield, and purity. This may include:

    Batch Processing: Large-scale batch reactors for controlled synthesis.

    Purification: Techniques such as crystallization, chromatography, and recrystallization to achieve high purity.

    Quality Control: Rigorous testing for consistency and compliance with pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of the diene system to form saturated compounds.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Saturated steroids.

    Substitution Products: Various functionalized derivatives.

Scientific Research Applications

16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate is widely used in scientific research due to its potent biological activities. Applications include:

    Chemistry: Studying steroid synthesis and reaction mechanisms.

    Biology: Investigating the role of corticosteroids in cellular processes.

    Medicine: Developing treatments for inflammatory and autoimmune diseases.

    Industry: Formulating pharmaceutical products with anti-inflammatory properties.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in:

    Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and mediators.

    Immunosuppressive Effects: Suppression of immune cell activation and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: Another corticosteroid with similar anti-inflammatory properties.

    Dexamethasone: A more potent corticosteroid with a longer duration of action.

    Hydrocortisone: A naturally occurring corticosteroid with a broader range of effects.

Uniqueness

16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate is unique due to its specific modifications, which enhance its potency and selectivity for glucocorticoid receptors. This makes it particularly effective in treating conditions requiring strong anti-inflammatory and immunosuppressive actions.

Properties

CAS No.

74220-43-2

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

IUPAC Name

[2-[(8S,10S,13S,14S,16R,17S)-16,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H30O6/c1-13(24)29-12-20(27)23(28)19(26)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h7,10,16,18-19,26,28H,4-6,8-9,11-12H2,1-3H3/t16-,18+,19-,21+,22+,23+/m1/s1

InChI Key

MHKSVJLDCGZOIC-ZPDKUKPCSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C)O)O

Canonical SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.